molecular formula C12H16N2O B1599532 (R)-1-Benzoyl-3-methylpiperazine CAS No. 357263-39-9

(R)-1-Benzoyl-3-methylpiperazine

Cat. No.: B1599532
CAS No.: 357263-39-9
M. Wt: 204.27 g/mol
InChI Key: BCXBBYDLRSJZTE-SNVBAGLBSA-N
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Description

(R)-1-Benzoyl-3-methylpiperazine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-1-Benzoyl-3-methylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being explored for various therapeutic applications, particularly in neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₆N₂O·HCl and a molecular weight of approximately 240.73 g/mol. It exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological studies.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural characteristics, particularly the piperazine ring and the benzoyl group. Research indicates that piperazine derivatives often exhibit a range of pharmacological effects, including:

  • Antidepressant Effects : Similar compounds have shown potential in treating mood disorders.
  • Neuroprotective Properties : The compound may interact with neurotransmitter systems involved in mood regulation.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest potential antiproliferative effects on various cancer cell lines .

While the specific mechanisms of action for this compound require further investigation, it is hypothesized that its interactions with neurotransmitter receptors could play a critical role in its antidepressant and neuroprotective properties. Studies involving similar piperazine derivatives have demonstrated binding affinities to serotonin and dopamine receptors, which are crucial in mood regulation.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-BenzylpiperazineC₁₁H₁₆N₂Commonly used stimulant
1-(3-Trifluoromethylphenyl)piperazineC₁₁H₁₃F₃N₂Exhibits psychoactive effects
1-(4-Methoxyphenyl)piperazineC₁₂H₁₈N₂OKnown for its antidepressant properties

The unique benzoyl substitution and chirality of this compound may confer distinct pharmacological properties compared to other piperazines.

Neuropharmacological Studies

Research into the neuroprotective effects of piperazine derivatives indicates that they may modulate neurotransmitter systems effectively. For instance, compounds similar to this compound have been shown to inhibit monoamine oxidase enzymes, which could enhance serotonin levels and contribute to antidepressant effects .

Properties

IUPAC Name

[(3R)-3-methylpiperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXBBYDLRSJZTE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428836
Record name (R)-1-Benzoyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357263-39-9
Record name (R)-1-Benzoyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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